methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a propanoate backbone, which is further substituted with a 5-undecyloxolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate typically involves the esterification of 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of flow microreactors has been shown to enhance the synthesis of esters by providing a more efficient and sustainable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2R,5R)-5-decyloxolan-2-yl]propanoate
- Methyl 3-[(2R,5R)-5-dodecyloxolan-2-yl]propanoate
- Ethyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate
Uniqueness
Methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate is unique due to its specific substitution pattern and the presence of the 5-undecyloxolan-2-yl group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62136-78-1 |
---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-17-13-14-18(22-17)15-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18-/m1/s1 |
InChI Key |
USZYRMPYTQWAFW-QZTJIDSGSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H]1CC[C@@H](O1)CCC(=O)OC |
Canonical SMILES |
CCCCCCCCCCCC1CCC(O1)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.